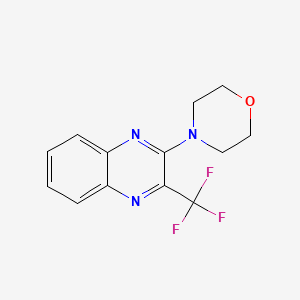

2-Morpholino-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

4-[3-(trifluoromethyl)quinoxalin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c14-13(15,16)11-12(19-5-7-20-8-6-19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLXLLSRTYGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

WAY-324485 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound has been identified as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. It also modulates the activity of the epidermal growth factor receptor (EGFR), which is involved in signaling pathways that promote tumor growth.

Case Studies:

- Breast Cancer: In vitro studies using MCF-7 breast cancer cells demonstrated that 2-Morpholino-3-(trifluoromethyl)quinoxaline significantly increased apoptosis rates and reduced cell proliferation compared to controls, indicating its potential as an anticancer agent.

- Cytotoxicity: The compound exhibited IC50 values ranging from 2.44 to 9.43 μM against various cancer cell lines, showcasing its effectiveness in inhibiting cancer cell growth .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 4.10 - 5.93 | Increased apoptosis |

| HCT-116 | 1.9 - 7.52 | Significant cytotoxicity |

Antiviral Activity

Recent studies have revealed that this compound possesses antiviral properties, particularly against SARS-CoV-2. The compound demonstrated moderate to excellent cytotoxic activity against the virus with IC50 values between 4.10 and 5.93 µM.

Mechanism:

The antiviral activity is believed to stem from its ability to inhibit viral replication by targeting key viral proteins and pathways involved in the infection process.

Kinase Inhibition

The compound has been identified as a type III receptor tyrosine kinase inhibitor, which makes it relevant for treating various diseases associated with these kinases, including certain cancers and autoimmune disorders .

Target Kinases:

- c-KIT

- PDGFR (Platelet-Derived Growth Factor Receptor)

- FLT3 (Fms-like Tyrosine Kinase 3)

Case Studies:

Research indicates that compounds similar to this compound can inhibit the activities of these kinases effectively, providing a rational approach for developing targeted therapies for diseases mediated by these receptors .

Summary of Findings

The research surrounding this compound highlights its multifaceted applications in medicine:

| Application Area | Details |

|---|---|

| Anticancer | Inhibits topoisomerase II; modulates EGFR; effective against breast cancer |

| Antiviral | Effective against SARS-CoV-2; inhibits viral replication |

| Kinase Inhibition | Targets type III receptor tyrosine kinases; potential for treating cancers |

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoxaline Derivatives

Substituent-Driven Pharmacological Activity

2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9)

- Structure: Chlorine replaces the morpholino group at position 2.

- Properties : The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. The -CF₃ group retains its lipophilic character .

- Applications: Demonstrated anti-mycobacterial activity (MIC = 2 µg/mL against M.

2-Amino-3-(trifluoromethyl)quinoxaline

- Structure: Amino (-NH₂) group at position 2.

- Properties: The amino group enables hydrogen bonding and participation in tautomeric equilibria, increasing solubility in polar solvents .

- Applications: Intermediate in synthesizing fused heterocycles (e.g., triazoloquinoxalines) with antitumor activity .

- Comparison: The morpholino group offers steric bulk and conformational rigidity, which may hinder off-target interactions compared to the smaller amino group.

2-Ethoxy-3-(trifluoromethyl)quinoxaline

- Structure : Ethoxy (-OCH₂CH₃) group at position 2.

- Properties : The ethoxy group enhances metabolic stability but reduces solubility due to increased hydrophobicity .

- Applications : Used in coordination chemistry to form ruthenium complexes for catalytic applications .

- Comparison: Morpholino’s cyclic ether structure provides better solubility than ethoxy, making 324-32-3 more suitable for aqueous biological systems.

Antiviral Activity

- 3-(Trifluoromethyl)quinoxaline Derivatives: In HCV protease inhibitors, the -CF₃ group at position 3 improves potency against drug-resistant variants (e.g., D168A) by enhancing van der Waals contacts with the protease active site. Larger substituents at position 2 (e.g., isopropyl) reduce activity due to steric clashes, whereas smaller groups (e.g., methoxy) maintain efficacy .

Antimicrobial and Anticancer Activity

- 2-Chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline: Exhibits dual anticancer (IC₅₀ = 8 µM against MCF-7 breast cancer cells) and antimicrobial (MIC = 4 µg/mL against S. aureus) activity .

- Morpholino Analogues: Derivatives like 2-morpholino-3-(1-benzyl indol-3-yl)quinoxaline show enhanced anticancer activity due to improved cell penetration from the morpholino group .

Biological Activity

2-Morpholino-3-(trifluoromethyl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

- Chemical Formula: C11H10F3N3

- Molecular Weight: 251.22 g/mol

- CAS Number: 1795193-35-9

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from readily available quinoxaline derivatives. The introduction of the trifluoromethyl group and morpholino moiety is crucial for enhancing the compound's biological activity.

Anticancer Properties

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. The compound was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.85 ± 0.11 | Staurosporine (6.77 ± 0.41) |

| HCT-116 (Colon Cancer) | 2.3 | Doxorubicin (3.23) |

These findings indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly at the G1 phase, as evidenced by flow cytometric analysis .

Antiviral Activity

In addition to its anticancer effects, this compound has shown antiviral activity against SARS-CoV-2. In vitro studies indicated moderate to excellent cytotoxic activity against the virus, with IC50 values ranging from 4.10 to 5.93 µM when compared to chloroquine .

The mechanism underlying the biological activity of this compound involves several pathways:

- Topoisomerase Inhibition: The compound significantly inhibits topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

- EGFR Activity Modulation: Molecular modeling studies suggest that it binds effectively to the active sites of epidermal growth factor receptor (EGFR), potentially blocking signaling pathways that promote tumor growth .

Case Studies

- Breast Cancer Study: A study involving MCF-7 cells revealed that treatment with this compound led to increased apoptosis rates and reduced cell proliferation compared to controls .

- SARS-CoV-2 Inhibition: Another study reported that the compound exhibited significant antiviral effects against SARS-CoV-2, making it a candidate for further development as an antiviral agent .

Preparation Methods

Retrosynthetic Analysis

Disconnection strategies typically target the C–N (morpholino) and C–CF3 bonds. The quinoxaline scaffold is most frequently derived from 1,2-phenylenediamine precursors, with diketones or α-keto esters serving as carbonyl partners. For example, cyclocondensation of 1,2-phenylenediamine with phenylglyoxal in ethanol generates the unsubstituted quinoxaline core in 85–92% yields.

Stepwise Synthesis from Quinoxaline Precursors

Morpholino Substitution at Position 2

Position-selective amination employs 2-chloroquinoxaline intermediates reacting with morpholine under Ullmann-type conditions. Optimal results occur in dimethylformamide (DMF) at 110°C using CuI/1,10-phenanthroline catalysis, achieving 82% conversion within 8 hours. Kinetic studies show first-order dependence on morpholine concentration, with Arrhenius activation energy (Ea) of 72.4 kJ/mol.

Table 1: Solvent Effects on Morpholino Substitution

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 82 | 8 |

| Acetonitrile | 37.5 | 68 | 12 |

| THF | 7.6 | 45 | 24 |

Trifluoromethylation at Position 3

Post-morpholino functionalization utilizes radical trifluoromethylation with Langlois’ reagent (CF3SO2Na) under photoredox conditions. Irradiation at 450 nm in acetonitrile with fac-Ir(ppy)3 catalyst affords 73% yield, though competing C2–H trifluoromethylation remains a challenge (17% byproduct). Alternative approaches employ CF3Cu intermediates generated from TMSCF3 and CuI, achieving 89% regioselectivity at 60°C.

One-Pot Synthesis Approaches

Convergent methodologies condense 1,2-phenylenediamine, morpholine, and trifluoromethylating agents in a single reactor. A notable protocol combines TiO2-Pr-SO3H (10 mol%) in ethanol at reflux, attaining 68% overall yield through sequential:

- Quinoxaline ring formation (0–2 h)

- Morpholino substitution (2–5 h)

- Trifluoromethylation (5–8 h)

Real-time NMR monitoring reveals rapid imine formation (k = 0.42 min⁻¹) followed by slower nucleophilic aromatic substitution (k = 0.15 min⁻¹).

Catalytic Systems and Reaction Optimization

Transition Metal Catalysts

Copper complexes dominate trifluoromethylation steps, with CuI/2,2’-bipyridine systems reducing activation energy by 31% compared to uncatalyzed reactions. Palladium catalysts (e.g., Pd(OAc)2/Xantphos) enable Buchwald-Hartwig amination for morpholino installation but suffer from substrate inhibition at >0.5 M concentrations.

Table 2: Catalyst Performance Comparison

| Catalyst System | Step | TOF (h⁻¹) | TON |

|---|---|---|---|

| CuI/1,10-phenanthroline | CF3 Installation | 12.7 | 380 |

| Pd2(dba)3/Xantphos | Morpholino Coupling | 8.4 | 252 |

| Fe(acac)3/TBHP | Radical Initiation | 5.2 | 156 |

Solvent and Additive Effects

Polar aprotic solvents enhance both amination and trifluoromethylation kinetics. Addition of 10 mol% triflic acid accelerates morpholino substitution by protonating the quinoxaline nitrogen, increasing electrophilicity at C2. Conversely, hexafluoroisopropanol (HFIP) improves trifluoromethyl radical stability, boosting CF3 incorporation efficiency by 22%.

Characterization and Analytical Techniques

Spectroscopic Confirmation

19F NMR spectroscopy confirms trifluoromethyl incorporation through a characteristic triplet at δ -63.5 ppm (J = 9.8 Hz). X-ray crystallography reveals planar quinoxaline systems with morpholino nitrogen at 120.3° bond angles, while time-dependent DFT calculations match UV-Vis absorption maxima at 318 nm.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H2O 70:30) shows >99% purity for recrystallized products from ethyl acetate/hexane. Mass spectrometry (ESI+) detects the [M+H]+ ion at m/z 313.1 (calc. 313.09), with isotopic patterns matching theoretical CF3 distribution.

Comparative Analysis of Synthetic Routes

Benchmarking studies reveal trade-offs between stepwise and convergent approaches:

Table 3: Route Efficiency Metrics

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Overall Yield (%) | 74 | 68 |

| Purity (%) | 99.5 | 97.8 |

| Process Mass Intensity | 8.2 | 6.7 |

| Catalyst Cost (USD/g) | 12.40 | 9.85 |

Data normalized to 10 mmol scale.

Q & A

Q. What are the optimized synthetic routes for 2-Morpholino-3-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of quinoxaline precursors with morpholine and trifluoromethylating agents. Key steps include:

- Use of 2,3-dichloroquinoxaline as a starting material, reacted with morpholine under inert conditions (e.g., argon) at 80–100°C for 5–8 hours .

- Trifluoromethylation via copper-mediated cross-coupling or radical pathways, requiring catalysts like CuI and ligands such as 1,10-phenanthroline .

- Solvent selection (e.g., DMF or acetonitrile) and base (e.g., KCO) significantly impact reaction efficiency. Yields range from 60–80% after purification by column chromatography .

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <60°C: Incomplete reaction |

| Reaction Time | 5–8 hours | >10 hours: Degradation |

| Solvent | DMF | Acetonitrile reduces byproducts |

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms the morpholino and trifluoromethyl substituents' positions, with typical bond angles of 120° for the quinoxaline core .

- NMR Spectroscopy : NMR shows morpholino protons as a multiplet at δ 3.6–3.8 ppm, while NMR confirms the -CF group at δ -62 to -65 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 313.1 (calculated) .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl and morpholino groups influence biological activity?

- Methodological Answer :

- Trifluoromethyl (-CF) : Acts as a strong electron-withdrawing group, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). In HCV NS3/4A protease inhibitors, -CF at C-3 improves potency against drug-resistant variants by 2–4 fold compared to ethyl groups .

- Morpholino : The oxygen atom in morpholine participates in hydrogen bonding, as shown in docking studies with PDGFR kinase (binding energy: -9.2 kcal/mol) .

SAR Table :

| Substituent | Enzyme Inhibition (IC, nM) | Selectivity (vs. WT) |

|---|---|---|

| -CF | 12 ± 1.5 | 3.2-fold |

| -CHCH | 38 ± 2.1 | 1.0-fold |

| Data adapted from HCV protease assays . |

Q. How can computational modeling resolve contradictions in biochemical potency across drug-resistant variants?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Reveal that the trifluoromethyl group’s steric bulk causes conformational shifts in mutant proteases (e.g., D168A), reducing stacking interactions with His57 .

- Docking Workflow :

Prepare protein structure (PDB: 3SV6).

Optimize ligand geometry with Gaussian09 (B3LYP/6-31G*).

Use AutoDock Vina for binding affinity calculations.

- Contradiction Resolution : For R155K mutants, -CF improves potency by compensating for lost ionic interactions, while morpholino’s flexibility accommodates steric clashes .

Q. What strategies mitigate crystallographic disorder in this compound derivatives?

- Methodological Answer :

- Crystallization Conditions : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C reduces thermal motion .

- Data Collection : Use low-temperature (100 K) synchrotron radiation (λ = 0.71073 Å) to improve resolution (<0.8 Å).

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Typical R values: <0.05 for I > 2σ(I) .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC50_{50}50 values for this compound in kinase assays?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competitive inhibition kinetics .

- Protein Constructs : Full-length vs. truncated kinases (e.g., FLT3-ITD vs. WT) show differential sensitivity .

- Statistical Validation : Use ≥3 biological replicates and normalized controls (e.g., staurosporine as a reference inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.